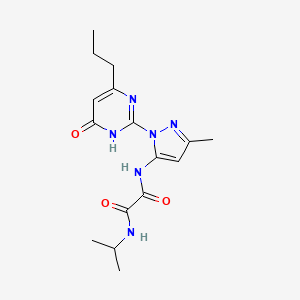![molecular formula C11H6F3NO3 B2966919 3-[2-(Trifluoromethyl)phenyl]isoxazole-5-carboxylic acid CAS No. 901926-66-7](/img/structure/B2966919.png)
3-[2-(Trifluoromethyl)phenyl]isoxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Trifluoromethyl)phenyl]isoxazole-5-carboxylic acid is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety . Isoxazole rings are commonly found in many commercially available drugs . The isoxazole ring in this compound is substituted with a trifluoromethylphenyl group at the 3-position and a carboxylic acid group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered isoxazole ring, which is an electron-rich azole with an oxygen atom next to the nitrogen . This ring is substituted with a trifluoromethylphenyl group at the 3-position and a carboxylic acid group at the 5-position .Chemical Reactions Analysis
Isoxazole rings are known to undergo various chemical reactions. Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . Meanwhile, the azirine intermediate can react with nucleophiles, especially carboxylic acids .Scientific Research Applications
Synthesis and Characterization in Drug Development
3-[2-(Trifluoromethyl)phenyl]isoxazole-5-carboxylic acid and its derivatives have been extensively studied in the synthesis of potential pharmacological agents. For instance, an efficient scale-up synthesis of BMS-520, a potent and selective isoxazole-containing S1P1 receptor agonist, utilized a key intermediate closely related to this compound (Hou et al., 2016). Similarly, the synthesis and characterization of new pyrazole and isoxazole derivatives, including variants of this compound, have demonstrated potential antibacterial and antifungal properties (Sanjeeva et al., 2022).
Chemical Synthesis and Reactivity
The chemical synthesis and reactivity of this compound have been a focal point in research. For instance, a study on the synthesis of hydroxybenzaldehyde derivatives containing an isoxazole heteroring has provided insights into the reactivity of this compound and its derivatives (Potkin et al., 2012). Additionally, the synthesis of ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate via regioselective dipolar cycloaddition has been explored, highlighting the compound’s significance in organic chemistry (Schmidt et al., 2012).
Applications in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been used to synthesize compounds with potential antituberculosis activity. For example, mefloquine-isoxazole carboxylic esters, which include derivatives of this compound, have shown promising results against Mycobacterium tuberculosis (Mao et al., 2010).
Advanced Materials Research
The compound and its derivatives are also significant in the development of advanced materials. For instance, the polymorphic and solvate structures of ethyl ester and carboxylic acid derivatives of a WIN 61893 analogue have been studied, providing insights into the stability and interactions of these materials (Salorinne et al., 2014).
Biological Applications
In biological applications, the compound has been used in the synthesis of novel indole-benzimidazole derivatives, contributing to the exploration of new bioactive molecules (Wang et al., 2016).
Mechanism of Action
Target of Action
Isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Mode of Action
Isoxazoles are typically synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction via concerted mechanism and secondly, via a step-by-step mechanism through diradical intermediate formation .
Biochemical Pathways
Isoxazoles are known to interact with various biological targets based on their chemical diversity .
Result of Action
Functionalized isoxazole scaffolds are known to exhibit various biological activities .
Action Environment
The synthesis of isoxazoles often involves reactions that are sensitive to conditions such as temperature and the presence of catalysts .
properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)7-4-2-1-3-6(7)8-5-9(10(16)17)18-15-8/h1-5H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSHWNNWWCTUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Benzo[d]imidazol-7-amine dihydrochloride](/img/structure/B2966837.png)
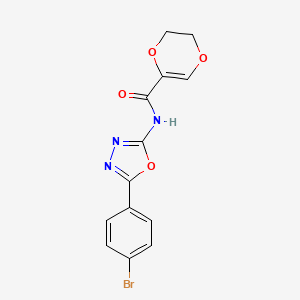
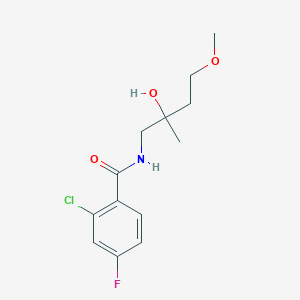
![(E)-ethyl 3-cyano-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2966843.png)
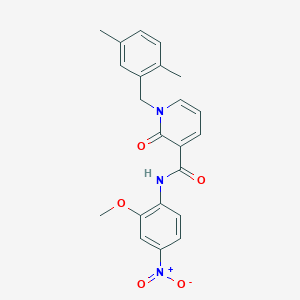
![8-chloro-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2966846.png)
![2-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2966847.png)
![5-chloro-2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2966848.png)
![3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-furylmethyl)-3-[(2-furylmethyl)imino]propanamide](/img/structure/B2966850.png)
![trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2966851.png)
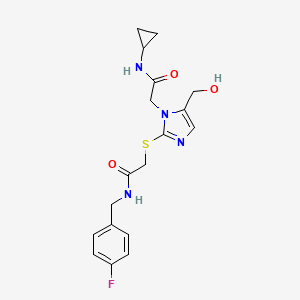
![N-cyclopentyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2966856.png)
